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Compound of Interest

Compound Name: Uridine-5-oxyacetic acid

Cat. No.: B1202165 Get Quote

An In-depth Technical Guide to 5-
(carboxymethoxy)uridine
This guide provides a comprehensive overview of the physical, chemical, and biological

properties of 5-(carboxymethoxy)uridine (cm5U), a modified nucleoside found in transfer RNA

(tRNA). It is intended for researchers, scientists, and professionals in the field of drug

development.

Core Properties of 5-(carboxymethoxy)uridine
5-(carboxymethoxy)uridine, with the chemical formula C11H14N2O8, is a derivative of the

pyrimidine nucleoside uridine.[1] It is characterized by the presence of a carboxymethyl group

attached to the C5 position of the uracil base. This modification is primarily found at the wobble

position (position 34) of the anticodon in certain bacterial tRNAs, where it plays a crucial role in

the efficiency and fidelity of protein translation.[2]

Physical and Chemical Properties
A summary of the key physical and chemical properties of 5-(carboxymethoxy)uridine is

presented in the table below. While some experimental data is limited, computed values and

data from its parent compound, uridine, are provided for reference.
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Property Value Source

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxolan-2-

yl]-2,4-dioxopyrimidin-5-

yl]acetic acid

[1]

Synonyms
5-Carboxymethyluridine,

cm5U, Uridine-5-acetic acid
[3]

CAS Number 20964-06-1 [1]

Molecular Formula C11H14N2O8 [1]

Molecular Weight 302.24 g/mol [1]

Appearance
Assumed to be a solid, similar

to uridine.

Melting Point

Data not available. For

reference, the melting point of

uridine is 165 °C.

[4]

Solubility

Data not available. Uridine is

soluble in water (~34.9 µg/mL

at pH 7.4), DMSO (~10

mg/mL), and DMF (~16

mg/mL).

[4][5]

pKa

The negatively charged

carboxymethyl side chain is

reported to decrease the

acidity of the uracil ring.

[6]

XLogP3 -2.5 [1]

Spectroscopic Data
Detailed spectroscopic analyses are crucial for the identification and characterization of 5-

(carboxymethoxy)uridine. Below is a summary of available data.
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Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) data is available for

5-(carboxymethoxy)uridine. The protonated molecule ([M+H]+) is observed at an m/z of

approximately 303.0823.[1] The fragmentation of uridine derivatives typically involves the

cleavage of the glycosidic bond and cross-ring cleavage of the ribose sugar.[7]

Parameter Value

Precursor Ion (m/z) 303.0823 ([M+H]+)

Major Fragment Ions (m/z) 125.0352, 82.02981, 153.0318

NMR Spectroscopy: While specific, high-resolution NMR spectra for 5-(carboxymethoxy)uridine

are not readily available in the cited literature, the expected chemical shifts can be inferred

from the structure and data for related compounds like uridine.[8] The presence of the

carboxymethoxy group at the C5 position would influence the chemical shifts of the neighboring

protons and carbons.

¹H NMR: The spectrum would show signals for the ribose protons and the H6 proton of the

uracil ring. The methylene protons of the carboxymethoxy group would likely appear as a

singlet.

¹³C NMR: The spectrum would display 11 distinct carbon signals, including those for the

uracil ring, the ribose sugar, and the carboxymethyl group. The carbonyl carbons of the uracil

ring would resonate at the downfield end of the spectrum.[8]

Experimental Protocols
Synthesis of 5-(carboxymethoxy)uridine
The synthesis of 5-(carboxymethoxy)uridine has been reported in the literature, generally

involving the modification of a uridine precursor.[9][10] A common strategy involves the

introduction of a substituent at the C5 position of the uracil ring. While a detailed, step-by-step

protocol is not available in the provided search results, the general approach involves the

reaction of a 5-halouridine derivative with a suitable C2-synthon under basic conditions.[3] The

synthesis of related 5-substituted uridines often employs protective group strategies to ensure

regioselectivity.[11]
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Purification by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard technique for the purification and analysis of nucleosides. For 5-

(carboxymethoxy)uridine, a reversed-phase HPLC method would be appropriate, given its polar

nature.

General Protocol Outline:

Column: A C18 column is commonly used for the separation of nucleosides.[12]

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in

water) and an organic solvent like methanol or acetonitrile is typically employed.[13]

Detection: UV detection at a wavelength of approximately 254-270 nm is suitable for uridine

and its derivatives.[13]

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

Biological Role and Pathway Visualization
The primary biological role of 5-(carboxymethoxy)uridine is as a modified nucleoside in tRNA,

where it influences codon recognition. It is not known to be directly involved in cellular signaling

pathways. The following diagram illustrates the biosynthetic pathway of 5-

(carboxymethoxy)uridine in Gram-negative bacteria.
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Biosynthesis of 5-(carboxymethoxy)uridine in Gram-negative Bacteria
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Click to download full resolution via product page

Caption: Biosynthetic pathway of 5-(carboxymethoxy)uridine (cm5U) in Gram-negative

bacteria.[2][14]

This pathway begins with a uridine residue within a tRNA molecule, which is hydroxylated to 5-

hydroxyuridine by the enzyme TrhP.[14] Subsequently, the enzyme CmoB transfers a

carboxymethyl group from carboxy-S-adenosylmethionine (cxSAM) to 5-hydroxyuridine to form

5-(carboxymethoxy)uridine.[14] The cxSAM cofactor is itself synthesized from prephenate and

S-adenosylmethionine (SAM) by the enzyme CmoA.[14] In some tRNAs, cm5U can be further

methylated to its methyl ester.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1202165#physical-and-chemical-properties-of-5-
carboxymethoxy-uridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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